molecular formula C7H9NO B1469242 2-(Furan-3-yl)azetidine CAS No. 777886-79-0

2-(Furan-3-yl)azetidine

Cat. No. B1469242
CAS RN: 777886-79-0
M. Wt: 123.15 g/mol
InChI Key: LDRKUVUBGXHHTB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(Furan-3-yl)azetidine involves several steps. The starting (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction . This is followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines . Another method involves palladium-catalyzed one-pot multi-component reactions of allenols, aryl iodides, alcohols, and carbon monoxide .


Molecular Structure Analysis

The molecular formula of 2-(Furan-3-yl)azetidine is C7H9NO. Its molecular weight is 123.15 g/mol.


Chemical Reactions Analysis

The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines . Another reaction involves the use of palladium catalyst for direct alkylation of the C–H bond at the α-position of furans .

Scientific Research Applications

Synthesis of Functionalized Azetidines

The compound “2-(Furan-3-yl)azetidine” can be synthesized through the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .

Organic Synthesis

The aza Paternò–Büchi reaction, which involves “2-(Furan-3-yl)azetidine”, has been used in organic synthesis . However, the application of this reaction has been met with limited success due to inherent challenges associated with this approach .

Construction of Four-Membered Carbocyclic and Heterocyclic Organic Compounds

The [2 + 2] photocycloaddition reaction is a powerful tool for the construction of four-membered carbocyclic and heterocyclic organic compounds . This approach can be considered among the most efficient methods for the rapid assembly of small rings .

Synthesis of Complex Natural Products

There exist numerous examples in the literature, in which [2 + 2] photocycloaddition reactions have been used for the synthesis of complex natural products . The most commonly employed type is the photocycloaddition between two alkene components to afford cyclobutanes .

Synthesis of New Heterocyclic Amino Acid Derivatives

A simple and efficient synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine rings has been described . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .

Synthesis of Biologically Active Heterocyclic Compounds and Peptides

Azetidine carboxylic acids are important scaffolds and building blocks for obtaining various biologically active heterocyclic compounds and peptides . Specifically, L-azetidine-2-carboxylic acid is found in nature in sugar beets (Beta vulgaris) and is a gametocidal agent .

Future Directions

Aziridines and azetidines are considered building blocks for polyamines by anionic and cationic ring-opening polymerization . This comprehensive review on the polymerization of aziridine and azetidine monomers will provide a basis for the development of future macromolecular architectures using these relatively exotic monomers .

properties

IUPAC Name

2-(furan-3-yl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-3-8-7(1)6-2-4-9-5-6/h2,4-5,7-8H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRKUVUBGXHHTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Furan-3-yl)azetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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